

N-Benzyl-N-butylpropane-1,3-diamine molecular weight and formula

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Compound of Interest

Compound Name: *N-Benzyl-N-butylpropane-1,3-diamine*

Cat. No.: *B3158578*

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Technical Guide: N-Benzyl-N-butylpropane-1,3-diamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Benzyl-N-butylpropane-1,3-diamine is a disubstituted diamine with potential applications in medicinal chemistry, materials science, and as a building block in organic synthesis. Its structure, featuring both a benzyl and a butyl group on one of the nitrogen atoms of the propane-1,3-diamine backbone, imparts a unique combination of steric and electronic properties. This guide provides a summary of its key molecular properties and a proposed methodology for its synthesis and characterization, based on established chemical principles for analogous compounds.

Core Molecular Data

Due to the specific substitution pattern, detailed experimental data for **N-Benzyl-N-butylpropane-1,3-diamine** is not readily available in public databases. The following table summarizes its calculated molecular properties.

Property	Value	Notes
Molecular Formula	C ₁₄ H ₂₄ N ₂	Calculated
Molecular Weight	220.36 g/mol	Calculated
IUPAC Name	N ¹ -Benzyl-N ¹ -butylpropane-1,3-diamine	-

Proposed Experimental Protocols

The synthesis of asymmetrically N,N-disubstituted diamines can be challenging. A common strategy involves a stepwise alkylation of the primary diamine. The following protocol is a proposed method for the synthesis of **N-Benzyl-N-butylpropane-1,3-diamine**.

Protocol: Synthesis of N-Benzyl-N-butylpropane-1,3-diamine via Stepwise Reductive Amination

Objective: To synthesize **N-Benzyl-N-butylpropane-1,3-diamine** from 1,3-diaminopropane.

Materials:

- 1,3-Diaminopropane
- Benzaldehyde
- Butyraldehyde
- Sodium triacetoxyborohydride (STAB) or Sodium borohydride (NaBH₄)
- Methanol (MeOH)
- Dichloromethane (DCM)
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Anhydrous magnesium sulfate (MgSO₄)
- Standard laboratory glassware and magnetic stirrer

- Rotary evaporator
- Silica gel for column chromatography

Procedure:

- Step 1: Monobenylation of 1,3-Diaminopropane
 - In a round-bottom flask, dissolve 1,3-diaminopropane (1 equivalent) in methanol.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add benzaldehyde (1 equivalent) dropwise to the stirred solution.
 - Allow the reaction to stir at 0 °C for 30 minutes, then at room temperature for 2 hours to form the imine intermediate.
 - Cool the reaction mixture back to 0 °C and add sodium borohydride (1.5 equivalents) portion-wise, ensuring the temperature does not exceed 10 °C.
 - After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
 - Quench the reaction by the slow addition of water.
 - Remove the methanol under reduced pressure using a rotary evaporator.
 - Extract the aqueous residue with dichloromethane (3x).
 - Wash the combined organic layers with brine, dry over anhydrous MgSO_4 , filter, and concentrate to yield crude N-benzylpropane-1,3-diamine. This intermediate may be purified by column chromatography or used directly in the next step.
- Step 2: Butylation of N-benzylpropane-1,3-diamine
 - Dissolve the crude N-benzylpropane-1,3-diamine (1 equivalent) in dichloromethane.
 - Add butyraldehyde (1.1 equivalents) and stir for 1 hour at room temperature.

- Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the mixture.
- Stir the reaction at room temperature overnight.
- Quench the reaction with saturated aqueous NaHCO_3 solution.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
- Combine the organic layers, wash with brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to obtain pure **N-Benzyl-N-butylpropane-1,3-diamine**.

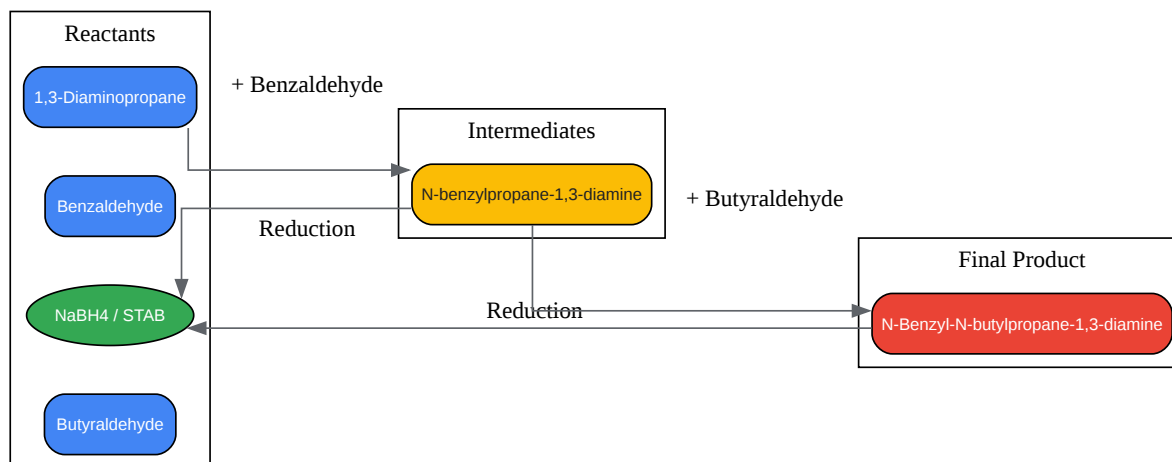
Protocol: Characterization

The final product should be characterized to confirm its identity and purity.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR spectra should be acquired to confirm the structure. The ^1H NMR spectrum is expected to show characteristic signals for the benzyl, butyl, and propyl groups.
- Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular formula ($\text{C}_{14}\text{H}_{24}\text{N}_2$) by determining the accurate mass of the molecular ion.
- Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching vibrations for the primary amine and the absence of C=O stretching from the aldehyde starting materials.

Visualized Synthesis Workflow

The following diagram illustrates the proposed synthetic pathway for **N-Benzyl-N-butylpropane-1,3-diamine**.



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